5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a synthetic compound belonging to the class of benzamides. This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, along with a cyclopropyl group and a hydroxyl moiety attached to an ethyl chain. Its molecular formula is and it has a molecular weight of approximately 343.65 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound can be sourced from various chemical suppliers and databases, including PubChem, Sigma-Aldrich, and other specialized chemical repositories. These sources provide detailed information on its structure, synthesis methods, and physical properties.
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is classified as:
The synthesis of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves several key steps:
The molecular structure of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C14H16BrClN2O/c15-13-6-5-11(17)12(14(13)18)8-9(19)7-10-3-4-10/h5-7,9,19H,1-4H2,(H,17,18)
C1=CC(=C(C=C1Cl)C(=O)NCC(C1CC1)C(C)(C)O)Br
This structure indicates a complex arrangement with multiple functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.65 g/mol |
CAS Number | Not specified |
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo several important chemical reactions:
The mechanism of action for 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide primarily involves its interaction with specific biological targets:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
pKa | Not specified |
LogP | Not specified |
Stability | Stable under normal conditions but sensitive to light |
These properties indicate that while the compound is stable under typical laboratory conditions, precautions should be taken regarding light exposure and storage conditions.
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several potential applications in scientific research:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: